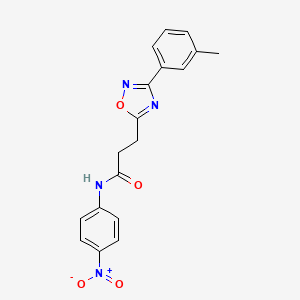
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide, also known as HMQPB, is a chemical compound that has been studied extensively for its potential applications in scientific research. HMQPB is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The exact mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the body. Specifically, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in a variety of cellular processes. By inhibiting this enzyme, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide may be able to slow or stop the growth of cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide has been shown to have a variety of biochemical and physiological effects, including anti-tumor activity, neuroprotective effects, and the ability to inhibit the activity of certain enzymes and receptors. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
实验室实验的优点和局限性
One of the main advantages of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide for lab experiments is its relative stability and ease of handling. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide has been shown to have a variety of useful biochemical and physiological effects, making it a valuable tool for scientific research. However, there are also some limitations to using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide in lab experiments. For example, the exact mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are many potential future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide. One possible avenue of investigation is the development of new cancer therapies based on the anti-tumor activity of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide. Additionally, further research may be needed to fully understand the mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide and its potential applications in the treatment of neurodegenerative diseases. Finally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide may be useful as a tool for drug discovery, helping researchers to better understand the mechanisms of action of other compounds.
合成方法
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide involves the reaction of 8-methyl-2-quinolinol with N-phenylbenzamide in the presence of a catalyst. The resulting compound has been shown to be relatively stable and easy to handle, making it a useful tool for scientific research.
科学研究应用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide has been studied for its potential applications in a variety of scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide has been shown to have anti-tumor activity, making it a potential candidate for the development of new cancer therapies. In drug discovery, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide has been used as a tool to study the mechanism of action of other compounds, helping researchers to better understand how drugs interact with the body.
属性
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-17-9-8-12-19-15-20(23(27)25-22(17)19)16-26(21-13-6-3-7-14-21)24(28)18-10-4-2-5-11-18/h2-15H,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPBNFMTIKZTHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3,4-dimethoxy-N'-[(E)-(thiophen-2-yl)methylidene]benzohydrazide](/img/structure/B7714252.png)



![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(m-tolyl)-1,2,4-oxadiazole](/img/structure/B7714272.png)



![methyl 2-(2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamido)benzoate](/img/structure/B7714301.png)
![1-(3-chloro-4-methoxybenzenesulfonyl)-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B7714311.png)